3-(3-Chlorophenyl)-3-methylbutan-2-ol
Description
3-(3-Chlorophenyl)-3-methylbutan-2-ol is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom bonded to three other carbons. Its structure includes a 3-chlorophenyl substituent, which introduces aromaticity and electronic effects due to the chlorine atom. The molecular formula is C₁₁H₁₃ClO, with a molar mass of 212.68 g/mol (estimated based on analogous compounds) . The chlorine atom at the meta position on the phenyl ring enhances polarity and may influence solubility, reactivity, and intermolecular interactions compared to non-halogenated analogs. This compound is likely synthesized via substitution or condensation reactions involving chlorinated precursors, as suggested by methods in related syntheses .
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H15ClO/c1-8(13)11(2,3)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3 |
InChI Key |
KWSOEXBBKLZMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
Key analogs include:
| Compound Name | Molecular Formula | CAS Number | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| 3-(3-Chlorophenyl)-3-methylbutan-2-ol | C₁₁H₁₃ClO | Not provided | Tertiary alcohol, 3-chlorophenyl | Reference compound |
| 1-Chloro-3-methylbutan-2-ol | C₅H₁₁ClO | 55033-10-8 | Secondary alcohol, chloroalkyl | Chlorine on alkyl chain, not aromatic |
| 3-Methylbutan-2-ol | C₅H₁₂O | 598-75-4 | Tertiary alcohol | No phenyl or halogen substituents |
| 2-(3-Chlorophenyl)-3-methylbutanoic acid | C₁₁H₁₃ClO₂ | 55776-79-9 | Carboxylic acid, 3-chlorophenyl | -OH replaced by -COOH |
The presence of the 3-chlorophenyl group distinguishes the target compound from non-aromatic alcohols like 3-methylbutan-2-ol, while the tertiary alcohol moiety differentiates it from secondary alcohols such as 1-chloro-3-methylbutan-2-ol .
Physical and Chemical Properties
- Boiling Point : Tertiary alcohols generally exhibit lower boiling points than primary/secondary analogs due to reduced hydrogen bonding. For example, 3-methylbutan-2-ol has a boiling point of 98–99°C , whereas the target compound’s aromatic ring likely increases its boiling point (estimated >150°C).
- Solubility : The 3-chlorophenyl group enhances lipophilicity, reducing water solubility compared to 3-methylbutan-2-ol, which is miscible in polar solvents .
- Reactivity : Tertiary alcohols are less reactive in oxidation reactions compared to primary/secondary alcohols. However, the electron-withdrawing chlorine atom may facilitate electrophilic substitution on the phenyl ring .
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